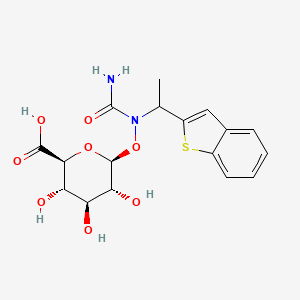

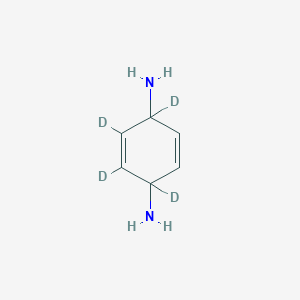

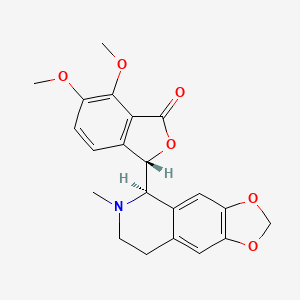

5-Fluoro Risperidone-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluoro Risperidone-d4 is a labeled analogue of 5-Fluoro Risperidone, which is an impurity of Risperidone . Risperidone is a combined serotonin (5-HT2) and dopamine (D2) receptor antagonist . It is used as a reference material in neurology research .

Molecular Structure Analysis

The molecular formula of 5-Fluoro Risperidone-d4 is C23H23D4FN4O2 . The average molecular weight is 414.51 .科学的研究の応用

Pharmaceutical Research

5-Fluoro Risperidone-d4 is often used in pharmaceutical research as a reference standard . It’s particularly useful in the development and testing of new drugs, where it can serve as a comparison point for other compounds .

Detection of Pharmaceutical Impurities

This compound is also used in analytical testing to detect, identify, and measure pharmaceutical impurities . This is crucial in ensuring the safety and efficacy of pharmaceutical products .

Development of Antipsychotic Drugs

Risperidone, the parent compound of 5-Fluoro Risperidone-d4, is a second-generation antipsychotic drug . It has been widely used in the treatment of mood disorders, including bipolar disorder . Therefore, 5-Fluoro Risperidone-d4 could potentially be used in the development of new antipsychotic drugs .

作用機序

Target of Action

5-Fluoro Risperidone-d4 primarily targets dopamine D2 receptors and serotonin 5-HT2 receptors . These receptors play a crucial role in regulating mood, cognition, and behavior. The high-affinity binding of 5-Fluoro Risperidone-d4 to these receptors is believed to be the key driver of its clinical effects .

Mode of Action

5-Fluoro Risperidone-d4 acts as an antagonist at dopamine D2 and serotonin 5-HT2 receptors This blockade leads to a decrease in serotonergic activity and an increase in dopamine release from the frontal cortex . This altered neurotransmitter activity is thought to contribute to the compound’s therapeutic effects .

Biochemical Pathways

The biochemical pathways affected by 5-Fluoro Risperidone-d4 are primarily those involving dopamine and serotonin neurotransmission . By blocking D2 and 5-HT2 receptors, 5-Fluoro Risperidone-d4 disrupts the normal functioning of these pathways, leading to altered neurotransmitter levels and activity. The specific downstream effects of these changes are complex and can vary depending on a variety of factors, including the individual’s unique biochemistry and the presence of other medications .

Pharmacokinetics

It’s known that risperidone, the parent compound of 5-fluoro risperidone-d4, is metabolized by cytochrome p450 enzymes, specifically cyp2d6, 3a4, and 3a5 . These enzymes play a crucial role in the drug’s metabolism and can impact its bioavailability .

Result of Action

The molecular and cellular effects of 5-Fluoro Risperidone-d4’s action are primarily related to its antagonistic effects on D2 and 5-HT2 receptors . By blocking these receptors, 5-Fluoro Risperidone-d4 alters neurotransmitter activity in the brain, which can lead to changes in mood, cognition, and behavior . These changes are thought to underlie the compound’s therapeutic effects .

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Fluoro Risperidone-d4 involves the introduction of a deuterium label at the 4-position of the risperidone molecule. This can be achieved through a series of synthetic steps starting from commercially available starting materials.", "Starting Materials": [ "4-Fluoro-3-methoxybenzaldehyde", "2,6-dimethylpiperidine", "Deuterium oxide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Acetic acid", "Sodium sulfate" ], "Reaction": [ "Step 1: Synthesis of 4-Fluoro-3-methoxyphenylacetic acid by reacting 4-Fluoro-3-methoxybenzaldehyde with ethyl acetate and acetic acid in the presence of sodium borohydride.", "Step 2: Conversion of 4-Fluoro-3-methoxyphenylacetic acid to 5-Fluoro Risperidone by reacting with 2,6-dimethylpiperidine and hydrochloric acid in methanol.", "Step 3: Introduction of deuterium label at the 4-position of 5-Fluoro Risperidone by reacting with deuterium oxide and sodium hydroxide in methanol.", "Step 4: Purification of the final product by extraction with ethyl acetate, drying over sodium sulfate, and recrystallization." ] } | |

CAS番号 |

1346598-47-7 |

分子式 |

C₂₃H₂₃D₄FN₄O₂ |

分子量 |

414.51 |

同義語 |

3-[2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d4]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-[1-2H]Mannose](/img/structure/B1146200.png)